molecular formula C7H9O3P B1198070 Benzylphosphonic acid CAS No. 6881-57-8

Benzylphosphonic acid

Cat. No. B1198070
CAS RN: 6881-57-8
M. Wt: 172.12 g/mol
InChI Key: OGBVRMYSNSKIEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylphosphonic acid derivatives and related compounds involves several strategies, including the oxidation of benzylic α-hydroxyphosphonates to α-oxophosphonates, followed by fluorination to produce α,α-difluorophosphonic acids. This methodology provides a route to non-hydrolyzable mimetics of aryl phosphates, valuable in studying cellular signal transduction pathways involving phosphotyrosine (Smyth, Ford, & Burke, 1992). Another approach involves the Mannich reaction to synthesize cyclam derivatives with methylphosphonic acid arms, indicating the versatility of methods available for preparing benzylphosphonic acid and its derivatives (Kotek et al., 2000).

Molecular Structure Analysis

The molecular structure of benzylphosphonic acid derivatives reveals significant insights into their chemical behavior. For instance, cyclam derivatives synthesized via the Mannich reaction exhibit strong intramolecular hydrogen bonds between phosphonate oxygen atoms and protonated nitrogen atoms, stabilizing their conformation and affecting their basicity and solution properties (Kotek et al., 2000).

Chemical Reactions and Properties

Benzylphosphonic acid and its derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. The generation of acyl anion equivalents from acylphosphonates via phosphonate-phosphate rearrangement allows for the synthesis of aromatic-aromatic, aromatic-aliphatic, and aliphatic-aromatic benzoins, showcasing the compound's versatility in cross-benzoin reactions (Demir et al., 2005).

Physical Properties Analysis

The physical properties of benzylphosphonic acid derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. For example, the synthesis of cyclam derivatives with methylphosphonic acid arms reveals the impact of intramolecular hydrogen bonds on the compounds' stability in aqueous solutions and their basicity, highlighting the importance of structural features in determining physical properties (Kotek et al., 2000).

Chemical Properties Analysis

The chemical properties of benzylphosphonic acid, including its reactivity in various chemical reactions and stability under different conditions, are influenced by its molecular structure and the presence of functional groups. The synthesis and reactivity of derivatives, such as (benzoxazol-2-ylmethyl)phosphonic acid, illustrate the compound's potential in forming stable complexes with metals and undergoing transformations in acidic conditions (Pailloux et al., 2010).

Scientific Research Applications

  • Corrosion Resistance Enhancement : Benzylphosphonic acid has been used to improve the corrosion resistance of stainless steel in aggressive environments like sulfuric acid and sodium chloride media. This application involves self-assembling benzylphosphonic acid on stainless steel, which creates a barrier against corrosion. Further enhancement of stability in sulfuric acid environments can be achieved through heating, transforming protonation linkages to covalent bonding (Le, 2020).

  • Inhibition of Penicillin Acylase : Monoaryl esters of benzylphosphonic acid have been studied as inhibitors of penicillin acylase, an enzyme involved in antibiotic resistance. These compounds are effective and selective irreversible inhibitors, useful for studying enzyme function (Solodenko et al., 1995).

  • Biosensors Development : Benzylphosphonic acid has been used in the adsorption kinetics study on Indium tin oxide (ITO) surfaces. This application is significant for developing sensors and biosensors, particularly in studying the interaction between biomolecules like proteins and modified surfaces (Jagadeesh & Lakshminarayanan, 2016).

  • Vasodilatory and Calcium Antagonism : Derivatives of benzylphosphonic acid have shown coronary vasodilatory activity and calcium antagonism, comparable to certain pharmaceuticals. This suggests potential therapeutic applications in cardiovascular diseases (Yoshino et al., 1986).

  • Inhibitors of Human Prostatic Acid Phosphatase : Benzylphosphonic acids have been investigated as potent inhibitors of human prostatic acid phosphatase, which is relevant for prostate cancer research and potential treatments (Beers et al., 1996).

  • Functionalization of Stainless Steel : The diazonium salt of 4-aminobenzylphosphonic acid has been used for electrografting on stainless steel. This method enhances corrosion resistance and broadens the applications of surface functionalization (Le et al., 2012).

  • Ion-Sensitive Field-Effect Transistor-Based Sensors : Benzylphosphonic acids have been used in the development of ion-sensitive field-effect transistor-based sensors. This application is significant for the selective sensing of substrates and can be adapted for various analytical purposes (Pogorelova et al., 2004).

  • Synthesis of Antithrombotic Tripeptides : 1-Aminobenzylphosphonic acids, derived from benzylidenediphenylmethylamines, have been synthesized for use as structural units in antithrombotic tripeptides, indicating potential applications in thrombosis treatment (Green et al., 1994).

Safety And Hazards

Benzylphosphonic acid is considered hazardous. It can cause harm if swallowed, severe skin burns, eye damage, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

Benzylphosphonic acid has been used in the modification of zinc oxide for use as transparent electrodes in organic solar cell structures . It has also been used in the modification of the surface properties of Indium Tin Oxide . These applications suggest potential future directions in the field of electronics and energy.

properties

IUPAC Name

benzylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBVRMYSNSKIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064498
Record name Phosphonic acid, (phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylphosphonic acid

CAS RN

6881-57-8
Record name Benzylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6881-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, (phenylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylphosphonic acid was prepared as follows. 200.40 g (878 mmoles) of diethyl benzylphosphonate was combined with 350 ml of distilled water and 350 ml of concentrated (~12 molar) hydrochloric acid. The resulting suspension was heated to reflux under nitrogen for 20 hours, whereupon a clear colorless solution was obtained. From this solution, 130 ml of aqueous distillate was removed. The residue was allowed to cool, forming a thick white slurry which was cooled in situ with an ice bath. The slurry was then filtered dry under vacuum, but not washed due to its fairly high solubility in water. The wet solid was then dried in a vacuum at 120° C. overnight. 123.37 g (82% yield) was obtained.
Quantity
200.4 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
736
Citations
CF Schwender, SA Beers, EA Malloy… - Bioorganic & Medicinal …, 1996 - Elsevier
… We initially investigated substitution of the phenyl ring in a large series of substituted benzylphosphonic acids which led to compound 2 as the only simple benzylphosphonic acid with …
Number of citations: 27 www.sciencedirect.com
WE Ford, F Abraham, F Scholz, G Nelles… - The Journal of …, 2017 - ACS Publications
We recently reported on how the surface energy and work function of AlO x /Al substrates can be tuned by self-assembled monolayers of fluorinated and nonfluorinated …
Number of citations: 15 pubs.acs.org
RS Loewe, A Ambroise, K Muthukumaran… - The Journal of …, 2004 - ACS Publications
… In this paper we describe the synthesis of a selection of porphyrins bearing benzylphosphonic acid, hexylphosphonic acid, and tripodal phosphonic acid groups. We then describe the …
Number of citations: 98 pubs.acs.org
M Saady, L Lebeau, C Mioskowski - The Journal of Organic …, 1995 - ACS Publications
… Refluxing benzylphosphonic acid dibenzyl ester 1 in iV-… To a stirred solution of benzylphosphonic acid dibenzyl ester … pressure to yield benzylphosphonic acid monobenzyl ester …
Number of citations: 66 pubs.acs.org
CM Sevrain, M Berchel, H Couthon… - Beilstein journal of …, 2017 - beilstein-journals.org
The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P= O double bond) and one carbon …
Number of citations: 154 www.beilstein-journals.org
XT Le - Surfaces and Interfaces, 2020 - Elsevier
… Here, we report self-assembly of benzylphosphonic acid on stainless steel type 304 substrate by simply immersing it in an aqueous solution of benzylphosphonic acid. The proposed …
Number of citations: 1 www.sciencedirect.com
AI Vovk, IM Mischenko, VY Tanchuk… - Bioorganic & medicinal …, 2008 - Elsevier
… As expected, (R)-α-(N-benzylamino)benzylphosphonic acid demonstrated higher affinity for the enzyme than (S)-enantiomer. At the same time, (1R,2S)-phenyl[(1-phenylethyl)amino]…
Number of citations: 30 www.sciencedirect.com
R Rabinowitz - Journal of the American Chemical Society, 1960 - ACS Publications
Dialkyl esters of aryl-and alkylphosphonic acids, RP (0)(OR') 2, can be hydrolyzed smoothly, rapidly, and in high yield by refluxing in aqueous or ethanolic alkali. Furthermore O, O-…
Number of citations: 59 pubs.acs.org
K Yoshino, T Kohno, T Uno, T Morita… - Journal of medicinal …, 1986 - ACS Publications
… A series of 4-(benzothiazol-2-yl)benzylphosphonic acid dialkyl ester derivatives were … -, benzothiazole-, andbenzoxazole-substituted benzylphosphonic acid derivatives (la and lb) that …
Number of citations: 76 pubs.acs.org
S Pailloux, CE Shirima, KA Smith, EN Duesler… - Inorganic …, 2010 - ACS Publications
… For example, lanthanum(III) complexes with phenylphosphonic acid and benzylphosphonic acid, [ArP(O)(OH) 2 ], have been isolated and structurally characterized. (46) The complexes, …
Number of citations: 9 pubs.acs.org

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